molecular formula C17H18FN3O4S B3648836 N-[4-(acetylamino)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N-[4-(acetylamino)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3648836
M. Wt: 379.4 g/mol
InChI Key: PIAGJEKZMSBPDL-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound with the chemical formula C17H18FN3O4S This compound is known for its unique structural features, which include an acetylamino group, a fluorophenyl group, and a methylsulfonyl group attached to a glycinamide backbone

Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. One common synthetic route includes the following steps:

    Acetylation: The starting material, 4-aminophenyl, is acetylated using acetic anhydride to form N-(4-acetylamino)phenyl.

    Fluorination: The acetylated product is then reacted with a fluorinating agent, such as 2-fluorobenzoyl chloride, to introduce the fluorophenyl group.

    Sulfonylation: The intermediate product is further reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.

    Amidation: Finally, the compound is subjected to amidation with glycine to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetylamino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxyl or amino groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.

    Induction of Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N-[4-(acetylamino)phenyl]-2-[3-fluoro(methylsulfonyl)anilino]acetamide: This compound has a similar structure but differs in the position of the fluorine atom.

    N-[4-(acetylamino)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide: This compound has the fluorophenyl group attached at a different position.

    N-[4-(acetylamino)phenyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide: This compound has a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-12(22)19-13-7-9-14(10-8-13)20-17(23)11-21(26(2,24)25)16-6-4-3-5-15(16)18/h3-10H,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAGJEKZMSBPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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